molecular formula C12H12F3N3 B12330212 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 2119583-27-4

3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B12330212
CAS No.: 2119583-27-4
M. Wt: 255.24 g/mol
InChI Key: GXXTYCKSVROUIT-UHFFFAOYSA-N
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Description

3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features both an imidazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 4-ethyl-1H-imidazole with 3-(trifluoromethyl)aniline under specific conditions. The reaction may require the use of a catalyst and an appropriate solvent to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature and time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring and trifluoromethyl group contribute to its binding affinity and reactivity with these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-imidazol-1-yl-3-(trifluoromethyl)aniline
  • 4-[(2-ISOPROPYL-1H-IMIDAZOL-1-YL)METHYL]ANILINE

Uniqueness

3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group on the imidazole ring and a trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-ethylimidazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-2-10-6-18(7-17-10)11-4-8(12(13,14)15)3-9(16)5-11/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXTYCKSVROUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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